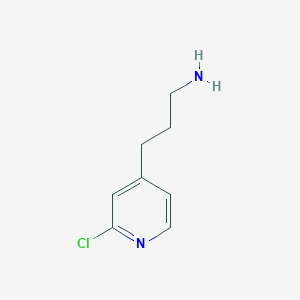

3-(2-Chloropyridin-4-YL)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

3-(2-chloropyridin-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H11ClN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2 |

InChI Key |

YDBCQSKLERNLGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCCN)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Chloropyridin 4 Yl Propan 1 Amine

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of 3-(2-chloropyridin-4-yl)propan-1-amine involves strategically disconnecting the target molecule to identify viable starting materials. The two primary disconnections are the C-C bond between the pyridine (B92270) ring and the propyl side chain, and the C-N bond of the primary amine.

Disconnection Strategy 1: C4-Cγ Bond

This approach disconnects the bond between the C4 position of the pyridine ring and the propyl chain. This leads to a key precursor, 2-chloropyridine (B119429), and a three-carbon synthon carrying an amino group. A practical chemical equivalent for the latter would be a species like 3-aminopropanal (B1211446) or a protected version thereof. However, a more common strategy involves a precursor that can be elaborated, such as a 2-chloro-4-halopyridine which can undergo cross-coupling reactions.

Disconnection Strategy 2: Cα-N Bond

A more frequently employed strategy involves disconnecting the carbon-nitrogen bond of the amine. This retrosynthetic step points to precursors where the side chain is already attached to the pyridine ring. The amine functionality can be installed in the final steps from a more stable functional group like a nitrile, an oxime, a carboxylic acid, or an aldehyde.

This analysis identifies two main classes of key precursors:

4-Substituted-2-chloropyridines: These precursors already contain the chlorinated pyridine core. The substituent at the 4-position is a handle for introducing or building the propanamine side chain.

4-(3-Functionalized-propyl)pyridines: In this case, the side chain is established first, and the chlorination of the pyridine ring is performed at a later stage.

A common and effective pathway involves starting with 4-methylpyridine (B42270) (γ-picoline), which is commercially available. The synthesis proceeds by functionalizing the methyl group, extending the chain, and then introducing the chloro and amine functionalities.

Table 1: Key Precursors and Corresponding Synthetic Strategies

| Precursor | Synthetic Approach | Rationale |

|---|---|---|

| 2-Chloro-4-methylpyridine | Side-chain elongation followed by functional group interconversion to the amine. | Readily available; allows for controlled construction of the side chain. |

| 2-Chloro-4-cyanopyridine | Not a direct precursor for the propanamine chain, but illustrates functionalization at the 4-position. | Demonstrates reactivity at the C4 position for building complexity. |

| 3-(Pyridin-4-yl)propanenitrile | Reduction of the nitrile and chlorination of the pyridine ring. | The nitrile group is a stable precursor to the primary amine. |

Strategies for Introducing the 2-Chloropyridine Substituent

From Pyridine-N-oxides: A common and effective method is the chlorination of a pyridine-N-oxide precursor. researchgate.net Reacting the corresponding 4-(3-aminopropyl)pyridine-N-oxide (with the amine protected) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) selectively introduces a chlorine atom at the 2-position. prepchem.com This method is often high-yielding.

From 2-Aminopyridines (Sandmeyer-type Reaction): A 2-aminopyridine (B139424) derivative can be converted to the 2-chloro derivative via diazotization followed by reaction with a chloride source. google.com This involves treating the 2-amino-4-(3-propylamine)pyridine intermediate with sodium nitrite (B80452) in hydrochloric acid. While effective, yields can be moderate, and the reaction may not be suitable for complex substrates. google.com

From 2-Pyridones: The reaction of 2-pyridones with chlorinating agents such as POCl₃ or phosgene (B1210022) is a well-established method for synthesizing 2-chloropyridines. google.com The synthesis would proceed through a 4-(3-propylamine)-2(1H)-pyridone intermediate.

Direct Chlorination: Direct chlorination of the pyridine ring is generally difficult and lacks regioselectivity, making it less suitable for this specific synthesis. researchgate.net

The timing of chlorination is a crucial consideration. Chlorinating early in the sequence provides a 2-chloro-4-substituted pyridine precursor, but subsequent reactions on the side chain must be compatible with the chloro-substituent. Conversely, late-stage chlorination requires that the fully elaborated side chain can withstand the often harsh conditions of the chlorination reaction.

Stereoselective Synthesis of Enantiopure this compound

The target molecule, this compound, is achiral as it does not possess a stereocenter. Therefore, the synthesis of an "enantiopure" version is not applicable.

However, the principles of stereoselective synthesis would be highly relevant for closely related analogs that do contain a chiral center. For example, in the synthesis of a hypothetical analog such as (R)- or (S)-3-(2-chloropyridin-4-yl)butan-1-amine, where a methyl group at the C3 position of the side chain creates a stereocenter, several stereoselective strategies could be employed:

Asymmetric Hydrogenation: An unsaturated precursor, such as (E/Z)-3-(2-chloropyridin-4-yl)but-2-en-1-amine, could be subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to selectively form one enantiomer.

Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction. For example, a prochiral ketone could be reduced, with the chiral auxiliary favoring the formation of one diastereomeric alcohol, which can then be converted to the amine and the auxiliary removed.

Enzymatic Resolution: A racemic mixture of the chiral amine analog could be resolved using a lipase (B570770) enzyme. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

These advanced methods highlight how chirality could be introduced and controlled in similar structures, which is a central theme in modern pharmaceutical chemistry.

Optimization of Reaction Conditions and Process Scale-Up Considerations for Research Purposes

For research purposes, optimizing reaction conditions is key to maximizing yield, purity, and reproducibility. When scaling up from milligram to gram quantities, several factors must be considered. rasayanjournal.co.in

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For a key step like a Suzuki coupling to build the side chain on a 2-chloro-4-iodopyridine (B15674) precursor, a solvent system like 1,4-dioxane/water is common. nih.gov Optimization may involve screening different solvent ratios or alternative solvents to improve solubility and catalyst performance.

Catalyst Loading: In metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst (e.g., Palladium) is crucial. Optimization studies would involve systematically decreasing the catalyst loading to find the minimum effective concentration without sacrificing yield or reaction time.

Temperature and Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This allows for the determination of the optimal reaction time and temperature to ensure complete conversion while minimizing the formation of byproducts from decomposition or side reactions.

Purification Methods: While chromatography is a powerful tool for purification at the milligram scale, it can be cumbersome for larger quantities. Developing conditions that allow for purification by crystallization or extraction is highly desirable for scale-up. This might involve screening different solvent systems to find one from which the product selectively crystallizes.

Table 3: Example of Optimization Parameters for a Hypothetical Suzuki Coupling Step

| Parameter | Condition A | Condition B (Optimized) | Outcome |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Higher turnover number, more stable catalyst |

| Catalyst Loading | 5 mol% | 1 mol% | Reduced cost and residual metal |

| Base | Na₂CO₃ | K₃PO₄ | Stronger base, can improve reaction with hindered substrates |

| Temperature | 100 °C | 80 °C | Milder conditions, reduces byproduct formation |

| Purification | Column Chromatography | Crystallization from EtOH/Water | More efficient and scalable purification |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyridine derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inijarsct.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Routes involving rearrangements or addition reactions are generally preferred over substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Traditional pyridine syntheses often use hazardous solvents. rasayanjournal.co.in Green approaches favor the use of water, ethanol, or supercritical CO₂. ijarsct.co.in For chlorination, using less hazardous reagents like N-chlorosuccinimide (NCS) could be an alternative to POCl₃ under certain conditions. ijarsct.co.in

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.govresearchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, thus reducing energy consumption and the need for extensive purification. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. biosynce.com Developing more efficient catalysts for steps like C-C bond formation or hydrogenation allows for lower catalyst loadings and milder reaction conditions. Biocatalysis, using enzymes to perform specific chemical transformations, represents a frontier in green synthesis, offering high selectivity under environmentally benign aqueous conditions. ijarsct.co.in

By evaluating potential synthetic routes against these principles, chemists can select pathways that are not only efficient but also more sustainable.

Chemical Reactivity and Transformation Pathways of 3 2 Chloropyridin 4 Yl Propan 1 Amine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Chlorine Atom

The chlorine atom at the C-2 position of the pyridine ring in 3-(2-Chloropyridin-4-YL)propan-1-amine is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. In this molecule, the chlorine is at an activated α-position.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The subsequent departure of the chloride ion restores the aromaticity of the ring. A wide range of nucleophiles can be employed in this reaction.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amines | R-NH₂ | N-substituted-4-(3-aminopropyl)pyridin-2-amine |

| Alkoxides | NaOR | 2-alkoxy-4-(3-aminopropyl)pyridine |

| Thiolates | NaSR | 2-(alkylthio)-4-(3-aminopropyl)pyridine |

These reactions are typically carried out in a suitable solvent, and heating may be required to overcome the activation energy barrier associated with the temporary disruption of aromaticity. youtube.com The presence of the 3-aminopropyl side chain is not expected to significantly hinder this reaction sterically.

Reactions Involving the Primary Amine Functionality

The primary amine of the propan-1-amine side chain is a versatile functional group that can readily participate in a variety of nucleophilic reactions. savemyexams.comsavemyexams.com

Acylation: The amine can react with acid chlorides, anhydrides, or esters to form amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(3-(2-chloropyridin-4-yl)propyl)acetamide.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (secondary amine, tertiary amine, and quaternary ammonium (B1175870) salt, respectively). geeksforgeeks.org To achieve mono-alkylation, reductive amination is often a more effective method.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) will produce secondary or tertiary amines in a more controlled manner.

Sulfonylation: Treatment with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base (the Hinsberg test) would produce a sulfonamide. chemcess.com

Reaction with Nitrous Acid: Aliphatic primary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form unstable diazonium salts, which decompose to release nitrogen gas and form a mixture of products, including alcohols and alkenes. geeksforgeeks.orgdoubtnut.com

Table 2: Representative Reactions of the Primary Amine

| Reaction Type | Reagent | Expected Product Structure |

|---|---|---|

| Acylation | Acetyl Chloride | 3-(2-chloropyridin-4-yl)propyl-NH-C(O)CH₃ |

| Sulfonylation | Benzenesulfonyl Chloride | 3-(2-chloropyridin-4-yl)propyl-NH-SO₂Ph |

| Reductive Amination | Acetone, NaBH₃CN | 3-(2-chloropyridin-4-yl)propyl-NH-CH(CH₃)₂ |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the electronegative nitrogen atom. wikipedia.org Reactions typically require harsh conditions. quimicaorganica.org Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

If a reaction were to occur, the directing effects of the existing substituents would come into play. The chlorine atom is a deactivating ortho-, para-director, while the alkyl group is a weakly activating ortho-, para-director. The powerful deactivating effect of the pyridine nitrogen, however, is the dominant factor. Electrophilic attack is most likely to occur at the C-3 and C-5 positions, which are meta to the nitrogen and avoid placing a positive charge on the nitrogen in the resonance structures of the intermediate sigma complex. aklectures.comquora.com Given the substitution pattern of the starting material, the C-5 position would be the most probable site for substitution, although yields are expected to be low.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of chloropyridines in these reactions is well-documented. thieme-connect.comchemrxiv.org

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a 2-aryl- or 2-alkyl-substituted pyridine.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 2-chloropyridine (B119429) moiety with a primary or secondary amine, catalyzed by a palladium-phosphine complex.

Sonogashira Coupling: This involves the coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce an alkynyl group at the 2-position.

Heck Coupling: Reaction with an alkene under palladium catalysis would result in the formation of a 2-alkenylpyridine.

These reactions are generally high-yielding and tolerate a wide range of functional groups, making them a powerful method for elaborating the structure of this compound. acs.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-4-(3-aminopropyl)pyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand, Base | N-Phenyl-4-(3-aminopropyl)pyridin-2-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 2-(Phenylethynyl)-4-(3-aminopropyl)pyridine |

Oxidation and Reduction Chemistry of this compound

Both the pyridine ring and the primary amine can undergo oxidation and reduction reactions.

Oxidation: The primary amine can be oxidized, though this can lead to a complex mixture of products. Strong oxidizing agents can be destructive. The pyridine nitrogen can be oxidized to an N-oxide using a peracid like m-CPBA. wikipedia.org Pyridine N-oxides have unique reactivity, for instance, they can facilitate electrophilic substitution at the C4 position. scripps.edu

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ over a Pt, Pd, or Ni catalyst). wikipedia.org This process requires forcing conditions due to the aromatic stability of the pyridine ring. Partial reduction of the pyridine ring, for example under Birch reduction conditions (dissolving metal in ammonia), can yield dihydropyridine (B1217469) derivatives. acs.org

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic C-Cl center, presents opportunities for intramolecular reactions.

Cyclization: While direct intramolecular SNAr of the primary amine onto the C-2 position to form a four-membered ring is unlikely due to ring strain, derivatives of the amine could be used to facilitate cyclization. For example, if the amine is first acylated with a reagent containing another nucleophilic or electrophilic center, subsequent intramolecular reactions could lead to the formation of more complex heterocyclic systems. Brønsted acid-catalyzed cyclizations involving alkylpyridine side chains are also known. nih.gov

Rearrangement: Rearrangement reactions are less predictable without specific experimental data. However, rearrangements are known for certain pyridine derivatives under specific conditions, such as thermal or photochemical stimuli, or via acid-catalyzed processes like the Beckmann rearrangement if an oxime derivative were to be formed from the side chain. chemrxiv.org

Design and Synthesis of 3 2 Chloropyridin 4 Yl Propan 1 Amine Derivatives and Analogues

Structural Modification Strategies for Exploring Structure-Activity Relationships in Chemical Probes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. mdpi.com These studies serve as a strategic guide for the development of new anticancer agents and other chemical probes by identifying the key molecular features required for a desired effect. mdpi.com A primary strategy involves the systematic modification of a lead compound to map the chemical space around it. For scaffolds like 3-(2-chloropyridin-4-yl)propan-1-amine, this involves altering specific regions of the molecule and assessing the impact on its function.

Key strategies for exploring SAR include:

Functional Group Modification: Introducing, removing, or altering functional groups to probe their importance. For instance, in a series of propanamide-based TRPV1 antagonists, modifying the propanamide "B-region" with dimethyl and cyclopropyl groups was investigated to understand their impact on ligand-receptor interactions. researchgate.net

Stereochemical Analysis: Synthesizing and testing individual stereoisomers (enantiomers or diastereomers) to determine if biological activity is dependent on a specific three-dimensional arrangement. For propanamide antagonists of TRPV1, a marked selectivity for the (S)-configuration was demonstrated, indicating that the stereochemistry of the chain is a critical pharmacophore. researchgate.net

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the core scaffold with a structurally different one while retaining the original orientation of key functional groups.

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore, guiding the rational design of more potent and selective chemical probes. nih.gov

Introduction of Diverse Substituents on the Pyridine (B92270) Ring and Propan-1-amine Chain

The 2-chloropyridine (B119429) moiety and the propan-1-amine side chain are prime targets for synthetic modification to generate a library of diverse analogues.

Pyridine Ring Modifications: The chlorine atom at the 2-position of the pyridine ring is a versatile handle for nucleophilic substitution reactions. Furthermore, the pyridine ring itself can be functionalized. For example, in the development of Met kinase inhibitors, substitution at the 3-position of a pyridine ring was shown to improve enzyme potency. nih.gov Synthetic chemists can introduce a wide range of substituents to probe electronic and steric effects. A common approach for modifying amino-pyridines is the formation of Schiff bases through reaction with aldehydes. For instance, 3-amino-2-chloropyridine can be reacted with various benzaldehydes, such as 4-nitrobenzaldehyde or 4-chlorobenzaldehyde, to yield the corresponding Schiff base derivatives. mdpi.commdpi.com

Propan-1-amine Chain Modifications: The primary amine of the propan-1-amine chain is a key site for derivatization. It can be acylated, alkylated, or used in reductive amination to introduce a vast array of substituents. In the synthesis of related propane derivatives, a propane hydrazide was used as a starting point to create various heterocyclic structures, such as pyrroles and pyrazoles, by reacting it with reagents like acetonyl acetone and acetyl acetone. researchgate.net This highlights how the terminal functional group of a three-carbon chain can be used to construct more complex molecular architectures.

Below is a table of representative derivatives synthesized from related starting materials, illustrating the types of modifications possible.

| Starting Material | Reagent | Resulting Compound | Reference |

| 3-amino-2-chloropyridine | 4-nitrobenzaldehyde | (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine | mdpi.com |

| 3-amino-2-chloro pyridine | 4-chlorobenzaldehyde | (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine | mdpi.com |

| 3-[(4-chlorophenyl)sulfonyl]propanehydrazide | Acetonyl acetone | 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl) propanamide | researchgate.net |

| 3-[(4-chlorophenyl)sulfonyl]propanehydrazide | Acetyl acetone | 3-(4-chlorophenylsulfonyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl) propan-1-one | researchgate.net |

Bioconjugation and Probe Development Based on this compound Scaffolds

Chemical probes are essential tools for studying biological systems. The development of such probes from a scaffold like this compound involves designing derivatives that can interact with a specific biological target. Screening small-molecule libraries is a common and effective method for identifying initial "hits" that can be optimized into potent and selective probes. nih.gov

The propan-1-amine chain is particularly suitable for bioconjugation. The terminal amine can be modified to incorporate reporter tags, such as fluorophores or biotin, or functionalized with reactive groups for covalent attachment to a target protein. This allows for the visualization, isolation, and identification of the biological targets of the parent compound.

Probe development often involves:

Library Synthesis: Creating a diverse library of analogues by modifying the pyridine ring and the amine chain, as described in the previous section.

High-Throughput Screening: Testing the library against a biological target or in a cell-based assay to identify compounds with the desired activity.

Hit-to-Lead Optimization: Modifying the initial hits to improve properties like potency, selectivity, and cell permeability. This process is guided by the SAR data obtained during the screening of the initial library.

For example, the development of selective kinase inhibitors often starts from a core scaffold that is systematically elaborated. The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a Met kinase inhibitor involved substitutions on the pyridine ring to enhance potency and solubility. nih.gov This illustrates how a substituted chloropyridine core can be integral to a successful chemical probe.

Synthesis of Conformationally Restricted Analogues

Flexible molecules like this compound can adopt numerous conformations, only one of which may be the "active" conformation for binding to a biological target. Synthesizing conformationally restricted analogues, where the molecule's flexibility is reduced by incorporating rings or other rigid structures, is a powerful strategy to identify this active conformation and improve binding affinity.

This strategy has been successfully applied to other pharmacologically active scaffolds. For example, conformationally restricted analogues of a dopamine D1 antagonist were synthesized by creating a rigid, fused ring system (6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines). nih.gov The synthesis and testing of these rigid analogues revealed that specific stereoisomers with a defined orientation of substituents possessed significantly higher receptor affinity and selectivity. nih.gov Similarly, the catalytic effectiveness of 4-dimethylaminopyridine (DMAP) was enhanced in conformationally restricted analogues where the lone pair of the nitrogen was fixed in an orientation parallel to the pyridine ring's π-orbitals. researchgate.net

For the this compound scaffold, conformational restriction could be achieved by:

Cyclization: Forming a ring that incorporates the propan-1-amine chain and the pyridine ring.

Introduction of Rigid Groups: Incorporating bulky or unsaturated groups (e.g., double or triple bonds) into the propane chain to limit bond rotation.

These approaches lock the molecule into a limited number of well-defined shapes, allowing for a more precise probing of the geometric requirements of its binding site.

Molecular Interactions and Mechanistic Investigations of 3 2 Chloropyridin 4 Yl Propan 1 Amine in Chemical Biology

In Vitro Target Identification and Validation Using Chemical Probes

The initial step in understanding the biological relevance of 3-(2-chloropyridin-4-yl)propan-1-amine involves the identification of its molecular targets within a biological system. Chemical probes, which are often derivatives of the compound of interest, are instrumental in these studies. These probes are designed to possess a reactive or reporter group that allows for the covalent labeling or visualization of binding partners.

The identification process typically employs methods such as affinity chromatography, where the immobilized compound is used to capture interacting proteins from cell lysates. Another common approach is activity-based protein profiling (ABPP), which utilizes probes that covalently bind to the active site of specific enzyme families. Given the structural similarities of this compound to known biologically active molecules, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, related chloropyridine derivatives have been identified as antagonists for receptors like the vanilloid receptor 1 (VR1), suggesting that this receptor family could be a primary target for investigation. nih.gov

Once potential targets are identified, validation is crucial. This is often achieved through techniques such as Western blotting, immunoprecipitation, or more advanced proteomic approaches like mass spectrometry to confirm the identity of the interacting proteins. Furthermore, genetic methods, including siRNA-mediated knockdown or CRISPR-Cas9 knockout of the putative target gene, can be employed in cell culture to observe if the cellular effects of this compound are abolished, thereby validating the target.

Elucidation of Binding Modes and Interaction Specificity with Biomolecules (e.g., proteins, enzymes, receptors, in vitro)

Computational modeling and molecular docking studies can complement experimental data by predicting the most favorable binding poses and estimating the binding affinity. These in silico approaches can also help in understanding the key intermolecular forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The specificity of the interaction is a critical parameter. This is assessed by testing the binding of this compound against a panel of related and unrelated biomolecules. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities (Kd) and thermodynamics, allowing for a comparative analysis of binding specificity. For example, related pyridine (B92270) derivatives have been investigated for their antiproliferative activity, suggesting that their binding specificity could be directed towards proteins involved in cell cycle regulation or signaling pathways. mdpi.com

Mechanistic Insights into Cellular Pathway Modulation (at a molecular level, in vitro or cell culture studies)

Understanding how the binding of this compound to its target translates into a functional cellular response is the focus of mechanistic studies. Once a target is validated, researchers can investigate the downstream effects on cellular signaling pathways. These studies are typically conducted in vitro using purified components or in cultured cells.

For instance, if the target is a receptor, downstream signaling events such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or protein phosphorylation can be monitored. nih.gov If the target is an enzyme, its activity can be measured in the presence of the compound, and the effects on the concentrations of substrates and products within the cell can be quantified.

Techniques such as reporter gene assays, where the activity of a promoter responsive to a specific signaling pathway is measured, can provide insights into pathway modulation. Phosphoproteomics and transcriptomics can offer a global view of the changes in protein phosphorylation and gene expression, respectively, that are induced by the compound. These unbiased approaches can help to build a comprehensive picture of the molecular mechanisms through which this compound exerts its effects.

Structure-Activity Relationship (SAR) Studies for Molecular Probe Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve the systematic modification of the chemical structure of a lead compound, such as this compound, to understand which chemical features are essential for its biological activity. mdpi.com By synthesizing and testing a series of analogs, researchers can identify the key pharmacophores and auxophores.

For this compound, SAR studies could involve modifications at several positions:

The pyridine ring: Substitution at other positions on the pyridine ring or replacement of the chlorine atom with other halogens or functional groups.

The propanamine side chain: Altering the length of the alkyl chain, introducing branching, or modifying the amine group.

The synthesized analogs are then evaluated in relevant in vitro assays to determine their potency and selectivity. This data is used to build an SAR model, which can guide the design of more potent and selective molecular probes. These optimized probes are invaluable for further biological studies and can also serve as starting points for drug development. The insights gained from SAR studies on related pyridine-containing compounds can inform the initial design of these analogs. mdpi.comresearchgate.net

| Modification Site | Example Modification | Potential Impact on Activity |

| Pyridine Ring | Replacement of Chlorine | Altered electronic properties and binding affinity |

| Pyridine Ring | Addition of substituents | Enhanced potency or selectivity |

| Propanamine Chain | Change in length | Modified spatial orientation in binding pocket |

| Amine Group | N-alkylation or acylation | Altered basicity and hydrogen bonding capacity |

Enzyme Inhibition and Activation Studies (in vitro)

If the identified target of this compound is an enzyme, detailed in vitro kinetic studies are performed to characterize the nature of the interaction. These studies aim to determine whether the compound acts as an inhibitor or an activator of the enzyme.

For enzyme inhibitors, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency.

In cases of enzyme activation, similar kinetic experiments are conducted to understand how the compound enhances the enzyme's catalytic efficiency. This could involve allosteric binding that induces a more active conformation of the enzyme. The data from these studies are crucial for understanding the compound's molecular mechanism of action and for its potential therapeutic application. The study of related pyridine derivatives as enzyme inhibitors provides a framework for these investigations. mdpi.com

| Kinetic Parameter | Description |

| Ki (Inhibition Constant) | The concentration of inhibitor required to produce half-maximum inhibition. |

| IC50 (Half maximal inhibitory concentration) | The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction. |

Computational and Theoretical Studies on 3 2 Chloropyridin 4 Yl Propan 1 Amine

QSAR/QSPR Modeling for Structure-Property and Structure-Activity Relationships

Further research is required to be undertaken to computationally characterize 3-(2-chloropyridin-4-yl)propan-1-amine and elucidate its electronic, structural, and potential biological properties. Such studies would be invaluable for understanding its behavior at a molecular level and could guide future experimental work.

Advanced Analytical Methodologies for Research on 3 2 Chloropyridin 4 Yl Propan 1 Amine

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (NMR, MS, IR, UV-Vis)

Spectroscopic methods are fundamental tools for determining the molecular structure of 3-(2-Chloropyridin-4-YL)propan-1-amine and its derivatives. Each technique provides unique information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive structural information. Based on data from analogous compounds like 2-chloropyridine (B119429) and other substituted pyridines, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propan-1-amine side chain. chemicalbook.comspectrabase.com The aromatic protons adjacent to the nitrogen and chlorine atoms would show characteristic chemical shifts and coupling patterns. chemicalbook.com The aliphatic protons would appear as multiplets corresponding to the three distinct methylene (B1212753) groups and the amine protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to N) | ~8.2 - 8.4 | d |

| Pyridine H (meta to N, ortho to Cl) | ~7.2 - 7.4 | s |

| Pyridine H (meta to N, ortho to chain) | ~7.1 - 7.3 | d |

| -CH₂- (adjacent to ring) | ~2.7 - 2.9 | t |

| -CH₂- (central) | ~1.8 - 2.0 | m |

| -CH₂- (adjacent to NH₂) | ~2.8 - 3.0 | t |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uk For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺) peak corresponding to its molecular weight (170.64 g/mol ). sigmaaldrich.com A key feature would be the isotopic pattern of the molecular ion peak, showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This would lead to a prominent base peak. Other significant fragments could arise from the loss of the propyl chain or cleavage within the pyridine ring. libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 170/172 | [M]⁺ Molecular ion |

| 141/143 | [M - CH₂NH₂]⁺ |

| 127/129 | [2-chloropyridin-4-yl-CH₂]⁺ |

| 112/114 | [2-chloropyridine]⁺ fragment |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. nist.gov The primary amine group would be identified by two N-H stretching bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹. lew.ro The pyridine ring itself gives rise to characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. elixirpublishers.compw.edu.pl The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range. elixirpublishers.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N, C=C Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1266 - 1382 |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the pyridine ring. researchgate.net The presence of the chlorine atom and the alkylamine group as substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. Based on data for 2-chloropyridine and 2-amino-5-chloropyridine (B124133), absorptions can be expected in the 250-350 nm range. researchgate.netresearchgate.net The formation of charge-transfer complexes, for example with iodine monochloride, can give rise to new absorption bands that are useful for studying intermolecular interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatography is essential for separating the target compound from reaction mixtures, isolating derivatives, and assessing purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed for pyridine derivatives. sielc.com A typical method would use a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape for the basic amine compound. mtc-usa.comgoogle.com Detection is typically achieved using a UV detector set at a wavelength where the pyridine ring absorbs strongly. sielc.com

Typical HPLC Parameters for Analysis of Aminochloropyridine Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200-260 nm |

Gas Chromatography (GC) GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile pyridine compounds. cdc.gov It allows for both separation and identification of components in a mixture. nih.gov The analysis of pyridine derivatives is often performed using a capillary column with a nonpolar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane (HP-5ms) column. mdpi.com The combination of GC with MS detection provides high sensitivity and specificity, allowing for the quantification of pyridine derivatives and the identification of unknown impurities or reaction byproducts. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) TLC is a rapid, inexpensive, and convenient method used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity checks. libretexts.org In the synthesis of pyridine derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orgyoutube.com A sample of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) and developed with an appropriate solvent system. Visualizing the spots under UV light or with a chemical stain allows for the comparison of the reaction mixture to pure samples of the starting materials and products, confirming when a reaction is complete. libretexts.org For basic compounds like amines, adding a small amount of a base like triethylamine (B128534) to the eluent can improve peak shape and prevent streaking on the silica plate. researchgate.net

Crystallography and X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be publicly available, this technique is crucial for studying its coordination complexes with metal ions.

When this compound acts as a ligand, it can coordinate to metal centers through the pyridine nitrogen atom and/or the terminal amine group. X-ray diffraction analysis of these metal complexes provides invaluable information on:

Coordination Geometry: It reveals the geometry around the metal center (e.g., tetrahedral, octahedral), which is dictated by the metal ion and the ligands. mdpi.comspuvvn.edu

Bond Lengths and Angles: Precise measurements of the bonds between the metal and the ligand atoms, as well as internal bond parameters of the ligand itself, can be obtained. tcu.edu

Supramolecular Structure: The analysis elucidates how individual complex molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the amine N-H groups) and π-π stacking between pyridine rings. mdpi.com

For example, studies on related complexes of Zn(II), Cd(II), and Cu(II) with substituted pyridine ligands have shown how these molecules arrange to form complex supramolecular structures governed by various non-covalent interactions. mdpi.comresearchgate.net Powder X-ray diffraction (PXRD) is also a valuable complementary technique used to identify crystalline phases and assess the bulk purity of synthesized materials. spuvvn.edu

Information Gained from X-ray Diffraction of a Hypothetical Metal Complex

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Describes the fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Metal-Ligand Bond Distances | Provides insight into the strength and nature of the coordination bond. |

| Coordination Number | Determines the number of ligand atoms directly bonded to the metal center. |

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of this compound and its derivatives requires advanced methods for monitoring reaction progress and studying reaction kinetics.

Reaction Monitoring Beyond simple TLC analysis, modern organic synthesis employs more sophisticated techniques for real-time monitoring. In-situ spectroscopic methods, such as ReactIR (FTIR) or NMR, can provide continuous data on the concentration of reactants, intermediates, and products directly within the reaction vessel. These techniques are particularly valuable for understanding complex reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions for processes like the C-4 alkylation of pyridines. researchgate.net

Kinetic Studies Kinetic studies are essential for elucidating the mechanism of a chemical reaction. The synthesis of derivatives of this compound often involves nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chlorine atom at the C-2 position of the pyridine ring. lookchem.comstackexchange.com The kinetics of such reactions can be studied by monitoring the change in concentration of a reactant or product over time, typically using HPLC or UV-Vis spectrophotometry. nih.gov

Studies on the SNAr reactions of 2-chloropyridines have shown that the reaction rate is highly dependent on the nature of the nucleophile and the presence of other electron-withdrawing or -donating groups on the pyridine ring. researchgate.netnih.gov For instance, the reactions of N-methylpyridinium compounds with piperidine (B6355638) were found to be second-order in piperidine, indicating a mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov Such kinetic data are crucial for predicting reactivity and designing efficient synthetic routes. nih.gov

Emerging Research Applications of 3 2 Chloropyridin 4 Yl Propan 1 Amine Scaffolds Non Clinical

Use as Building Blocks in Organic Synthesis and Material Science Research

In the realm of organic synthesis, building blocks are fundamental molecular units that can be assembled to create more complex structures. 3-(2-Chloropyridin-4-YL)propan-1-amine serves as a valuable building block due to its distinct reactive sites. The primary amine group can readily undergo a variety of chemical transformations, including amidation, alkylation, and Schiff base formation, allowing for its incorporation into a wide array of larger molecules. The 2-chloropyridine (B119429) moiety also offers a site for nucleophilic substitution or cross-coupling reactions, further expanding its synthetic utility.

While specific research detailing the use of this compound in the synthesis of novel polymers or materials is not extensively documented, the broader class of aminopyridine derivatives has been utilized in the development of functional materials. For instance, the incorporation of pyridine-containing units into polymer backbones can influence properties such as thermal stability, conductivity, and metal-ion coordination. The structural motifs present in this compound suggest its potential as a monomer or a modifying agent in the synthesis of specialized polymers with applications in material science.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant | Functional Group Involved | Potential Product Class |

|---|---|---|---|

| Amidation | Acyl chloride or Carboxylic acid | Primary amine | Amides |

| Alkylation | Alkyl halide | Primary amine | Secondary or Tertiary amines |

| Schiff Base Formation | Aldehyde or Ketone | Primary amine | Imines |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., another amine) | 2-chloropyridine | Substituted Pyridines |

| Cross-Coupling Reactions | Boronic acid (Suzuki coupling) | 2-chloropyridine | Bipyridines and related structures |

Development of Fluorescent Probes and Imaging Agents (for research, in vitro or cell studies)

Fluorescent probes are indispensable tools in biomedical research for visualizing and tracking biological processes in vitro and in living cells. The pyridine (B92270) scaffold is a common component of many fluorescent dyes due to its electronic properties and ability to participate in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, which are often the basis for fluorescence sensing mechanisms.

Derivatives of this compound are promising candidates for the development of novel fluorescent probes. The primary amine can be functionalized with a fluorophore, while the pyridine ring can act as a recognition site for specific analytes or as a modulator of the photophysical properties of the dye. For example, the nitrogen atom of the pyridine ring can coordinate with metal ions, leading to changes in fluorescence intensity or wavelength, thus enabling the detection of these ions.

While direct synthesis of fluorescent probes from this compound is yet to be widely reported, research on related aminopyridine structures demonstrates the feasibility of this approach. For instance, various substituted aminopyridines have been successfully incorporated into fluorescent probes for the detection of metal ions, pH changes, and specific biomolecules in cellular environments. nih.gov The development of such probes often involves the strategic combination of a recognition unit (receptor), a signaling unit (fluorophore), and a linker, a role for which the propan-1-amine chain of the title compound is well-suited.

Table 2: Components of a Potential Fluorescent Probe Based on this compound

| Component | Potential Role of this compound Moiety | Example Functionality |

|---|---|---|

| Recognition Unit (Receptor) | Pyridine ring | Binding to metal ions or other analytes |

| Signaling Unit (Fluorophore) | Attached to the primary amine | A fluorescent dye that reports on the binding event |

| Linker | Propan-1-amine chain | Connects the receptor and fluorophore |

Applications in Catalysis and Ligand Design

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Aminopyridine derivatives are well-established as effective ligands in a variety of catalytic transformations. The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate ligand, forming a stable chelate ring with a metal ion. This coordination can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity.

This compound is a promising candidate for ligand design in catalysis. The propan-1-amine linker provides flexibility, allowing the ligand to adopt different conformations to accommodate various metal geometries. The electronic properties of the pyridine ring, influenced by the chloro substituent, can also impact the catalytic performance of the resulting metal complex.

Complexes of transition metals such as palladium, copper, and rhodium with aminopyridine-type ligands have been shown to be active catalysts in a range of organic reactions, including cross-coupling reactions (e.g., Suzuki and Heck couplings), aminations, and hydrogenations. acs.org While specific catalytic applications of this compound are not yet extensively documented, the principles of ligand design and the known reactivity of related aminopyridine complexes suggest its potential in the development of novel and efficient catalysts. researchgate.net

Table 3: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Catalytic Reaction | Potential Metal Center | Role of the Ligand |

|---|---|---|

| Suzuki Coupling | Palladium | Stabilize the active catalytic species and promote oxidative addition and reductive elimination. |

| Heck Coupling | Palladium | Control regioselectivity and catalyst stability. |

| C-N Cross-Coupling | Copper or Palladium | Facilitate the formation of carbon-nitrogen bonds. |

| Hydrogenation | Rhodium or Ruthenium | Activate hydrogen and control stereoselectivity. |

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The design of molecules that can self-assemble into well-defined, ordered structures is a key aspect of this field. Pyridine-based molecules are widely used in supramolecular chemistry due to the directional nature of the nitrogen lone pair, which can participate in hydrogen bonding and metal coordination.

This compound possesses several features that make it an interesting building block for supramolecular self-assembly. The primary amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks. The pyridine ring can also engage in π-π stacking interactions with other aromatic systems. Furthermore, the ability of the pyridine nitrogen to coordinate to metal ions opens up the possibility of constructing metal-organic frameworks (MOFs) and other coordination polymers.

Research on related chloropyridine derivatives has demonstrated their ability to form intricate supramolecular assemblies. For example, the crystal structure of 2-amino-5-chloropyridine (B124133) reveals the formation of hydrogen-bonded dimers. It is plausible that this compound could participate in similar intermolecular interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. These self-assembled structures could have potential applications in areas such as crystal engineering, host-guest chemistry, and the development of new materials with tailored properties.

Future Research Directions and Uncharted Territories for 3 2 Chloropyridin 4 Yl Propan 1 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh conditions, hazardous reagents, and low yields. ijarsct.co.in The future of synthesizing 3-(2-Chloropyridin-4-YL)propan-1-amine and its analogs lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net These modern approaches aim to improve efficiency, reduce waste, and lower environmental impact.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product purity and yields compared to conventional heating. nih.gov Applying MAOS to the key coupling and functionalization steps in the synthesis of the title compound could offer a significant process intensification. ijarsct.co.in

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, enhancing atom economy and procedural simplicity. researchgate.net Designing a novel MCR pathway for assembling the chloropyridine or aminopropane moieties could streamline the synthesis, making it more efficient and scalable.

Green Catalysts: The development and use of reusable, non-toxic catalysts is a central theme of sustainable chemistry. nih.gov Research could focus on employing magnetic nanoparticles, which allow for easy separation and recycling, or solid acid catalysts to replace corrosive and hazardous reagents. mdpi.comresearchgate.net For instance, activated fly ash has been used as an eco-friendly catalyst for synthesizing other pyridine derivatives. bhu.ac.in

Solvent-Free or Benign Solvent Systems: Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids—or eliminating solvents entirely—can significantly reduce the environmental footprint of the synthesis. researchgate.net

| Methodology | Typical Catalysts/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvents | Excellent yields (82-94%), short reaction times (2-7 min), high purity | ijarsct.co.innih.gov |

| Multicomponent Reactions | One-pot synthesis, various catalysts (e.g., nano-magnetic) | High atom economy, simplified procedures, reduced waste | researchgate.netmdpi.com |

| Green Catalysis | Reusable catalysts (e.g., magnetic nanoparticles, activated fly ash) | Catalyst recyclability, reduced use of toxic metals, cost-effectiveness | researchgate.netbhu.ac.in |

| Ultrasonic Production | Ultrasound irradiation, often solvent-free | Accelerated reaction rates, improved yields, environmentally friendly | nih.govresearchgate.net |

Deeper Mechanistic Understanding of Molecular Interactions and Selectivity

To effectively utilize this compound in drug discovery or as a functional molecule, a profound understanding of its molecular interactions is essential. Future research should focus on elucidating the structure-activity relationships (SAR) that govern its binding to biological targets. The specific arrangement of the chlorine atom, the nitrogen in the pyridine ring, and the terminal amine group are critical features that dictate its binding affinity and selectivity.

Investigative avenues include:

Computational Modeling and Simulation: Molecular docking and dynamics simulations can predict how the compound interacts with protein binding sites, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contributions. researchgate.net This can guide the rational design of more potent and selective derivatives.

Advanced Spectroscopic Analysis: Techniques like X-ray crystallography of the compound complexed with a target protein can provide definitive, high-resolution insights into its binding mode.

Kinetic and Thermodynamic Studies: Investigating the kinetics of target binding can reveal the compound's mechanism of action (e.g., competitive, non-competitive inhibition) and its residence time, which can be crucial for its biological effect. researchgate.net

Development of Advanced Probes for Complex Biological Systems (in vitro / cellular)

The unique structure of this compound makes it a candidate for development into a molecular probe for studying complex biological systems at the cellular level. The terminal amine group serves as a versatile chemical handle for attaching reporter molecules such as fluorophores or affinity tags.

Future work could involve:

Fluorescent Labeling: Conjugating a fluorescent dye to the amine group could create a probe for visualizing specific cellular structures or tracking the localization of a target protein using fluorescence microscopy. Pyridine-substituted nanoparticles have already shown utility as fluorescent probes for detecting reactive oxygen species. acs.org

Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Photoaffinity Labeling: Introducing a photoreactive group would allow for the creation of probes that, upon UV irradiation, form a covalent bond with their target molecule. This is a powerful technique for irreversibly labeling and identifying specific binding partners in a complex biological milieu.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities. nih.gov These computational tools can be leveraged to explore the chemical space around this compound.

Potential applications include:

Predictive Modeling: ML algorithms, such as graph neural networks and random forests, can be trained on existing data to build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.comastrazeneca.com These models can then be used to screen large virtual libraries of derivatives of the title compound, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile (e.g., high affinity for a specific kinase, good oral bioavailability), it can generate novel structures based on the this compound scaffold.

AI-Guided Experimentation: Closed-loop systems that integrate AI with automated synthesis and testing platforms can accelerate the discovery process. utoronto.ca The AI proposes new candidate molecules, which are then automatically synthesized and tested, with the results feeding back into the model to refine the next round of predictions. utoronto.ca

| AI/ML Technique | Application Area | Potential Impact on Research | Reference |

|---|---|---|---|

| Graph Neural Networks (GNNs) | Predicting molecular properties (e.g., bioactivity, toxicity) | Enables rapid virtual screening of large compound libraries to identify high-potential candidates. | astrazeneca.com |

| Reinforcement Learning | De novo molecular design and optimization | Generates novel molecular structures optimized for specific therapeutic profiles. | nih.gov |

| Closed-Loop Transfer | AI-guided automated experimentation | Accelerates the design-synthesize-test cycle, leading to faster discovery of optimized compounds. | utoronto.ca |

| Support Vector Machines (SVM) | Predicting protein-ligand interactions | Identifies new molecules and their interactions with biological targets based on structural features. | nih.gov |

Interdisciplinary Research Opportunities with Physics, Materials Science, and Nanotechnology

The future of this compound extends beyond biology and medicine into interdisciplinary fields. Its defined chemical structure offers opportunities for creating novel materials with tailored properties.

Promising areas of research include:

Materials Science: Pyridine derivatives are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The electronic properties of the title compound could be tuned through further functionalization for use in semiconducting materials. Theoretical studies have also explored polynitro-bridged pyridine derivatives as potential high-energy density materials. researchgate.net

Nanotechnology: The compound can be used to functionalize nanomaterials like graphene oxide or carbon nanotubes. mdpi.com The pyridine moiety can enhance the dispersibility and electronic properties of these materials, while the amine group allows for further conjugation, for example, in targeted drug delivery systems or novel catalysts. acs.org Chemically functionalized carbon nanotubes with pyridine groups have shown promise as effective catalysts for the oxygen reduction reaction, which is crucial for energy applications. acs.org

Energy Storage and Conversion: Ruthenium(II) complexes containing pyrazolyl-pyridine ligands are being studied for their role in the dehydrogenation of formic acid, a key process for sustainable hydrogen storage systems. rsc.org This suggests that metal complexes incorporating this compound or its derivatives could be explored for catalytic applications in the energy sector.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropyridin-4-YL)propan-1-amine, and how can purity be optimized?

- Methodological Answer : The synthesis of pyridine-based amines often involves alkylation or cyclization reactions. For example, analogous compounds like 3-(Oxazol-4-yl)propan-1-amine are synthesized via cyclization of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . For this compound, a plausible route includes nucleophilic substitution of 2-chloro-4-iodopyridine with propan-1-amine under controlled temperatures (40–60°C) in polar aprotic solvents like DMF. Purity optimization requires chromatography (e.g., silica gel) and recrystallization in ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure. Key signals include:

Q. What are the primary physicochemical properties influencing its reactivity?

- Methodological Answer : The chlorine atom at the pyridine 2-position increases electrophilicity, making the compound susceptible to nucleophilic substitution. The propan-1-amine chain provides flexibility for hydrogen bonding and coordination with biological targets. Solubility in polar solvents (e.g., methanol, DMSO) is moderate but critical for reaction design .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations, using software like Gaussian or Multiwfn, can map electrostatic potential surfaces (EPS) to identify reactive sites . Noncovalent interaction (NCI) analysis via reduced density gradient (RDG) plots reveals van der Waals forces or hydrogen bonds between the compound and receptors (e.g., enzymes or GPCRs) . Molecular docking (AutoDock Vina) further validates binding affinities .

Q. What experimental strategies resolve contradictions in observed biological activity data?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or impurity interference. Strategies include:

- Dose-response standardization : Use a common cell line (e.g., HEK293) and control compounds.

- Analytical cross-checks : HPLC-MS to confirm compound purity before assays .

- Comparative studies : Benchmark against structurally similar amines, such as 3-(Pyridin-2-yloxy)propan-1-amine, to isolate substituent effects .

Q. How does the chlorine substituent influence the compound’s pharmacokinetic profile?

- Methodological Answer : The 2-chloro group enhances metabolic stability by sterically blocking cytochrome P450 oxidation. In vitro assays using liver microsomes can quantify metabolic half-life. LogP calculations (via HPLC retention times) predict moderate lipophilicity (~1.5–2.0), balancing blood-brain barrier penetration and renal clearance .

Q. What strategies optimize the compound’s selectivity for specific receptor subtypes?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example:

- Analog synthesis : Replace the chlorine with fluorine or methyl groups to assess steric/electronic effects.

- Pharmacophore mapping : Overlay 3D structures with known receptor ligands (e.g., serotonin receptors) using PyMOL .

- In silico screening : Virtual libraries can prioritize derivatives with higher predicted selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.